Methyl 3-((4-methoxyphenyl)amino)-3-oxopropionate
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Overview
Description
Methyl 3-((4-methoxyphenyl)amino)-3-oxopropionate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to an amino group, which is further connected to an oxopropionate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-methoxyphenyl)amino)-3-oxopropionate typically involves the reaction of 4-methoxyaniline with methyl acetoacetate. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide, which act as catalysts to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-methoxyphenyl)amino)-3-oxopropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Methyl 3-((4-methoxyphenyl)amino)-3-oxopropionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-((4-methoxyphenyl)amino)-3-oxopropionate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-methoxyphenyl)propionate: This compound differs by the absence of the amino group.
4-((4-methoxyphenyl)amino)methyl-N,N-dimethylaniline: This compound has a dimethylaniline group instead of the oxopropionate moiety.
Uniqueness
Methyl 3-((4-methoxyphenyl)amino)-3-oxopropionate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
84522-11-2 |
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Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
methyl 3-(4-methoxyanilino)-3-oxopropanoate |
InChI |
InChI=1S/C11H13NO4/c1-15-9-5-3-8(4-6-9)12-10(13)7-11(14)16-2/h3-6H,7H2,1-2H3,(H,12,13) |
InChI Key |
OYECIKAJRJDBLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC(=O)OC |
Origin of Product |
United States |
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